Hydroxypiperaquine
Beschreibung
Structure
2D Structure
3D Structure of Parent
Eigenschaften
CAS-Nummer |
74351-60-3 |
|---|---|
Molekularformel |
C29H32Cl2N6O17P4-12 |
Molekulargewicht |
931.4 g/mol |
IUPAC-Name |
1,3-bis[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propan-2-ol;tetraphosphate |
InChI |
InChI=1S/C29H32Cl2N6O.4H3O4P/c30-21-1-3-24-26(17-21)32-7-5-28(24)36-13-9-34(10-14-36)19-23(38)20-35-11-15-37(16-12-35)29-6-8-33-27-18-22(31)2-4-25(27)29;4*1-5(2,3)4/h1-8,17-18,23,38H,9-16,19-20H2;4*(H3,1,2,3,4)/p-12 |
InChI-Schlüssel |
PQLUETJCGCJOAC-UHFFFAOYSA-B |
SMILES |
C1CN(CCN1CC(CN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)O)C5=C6C=CC(=CC6=NC=C5)Cl.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-] |
Kanonische SMILES |
C1CN(CCN1CC(CN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)O)C5=C6C=CC(=CC6=NC=C5)Cl.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-] |
Andere CAS-Nummern |
74351-60-3 |
Synonyme |
hydroxypiperaquine hydroxypiperaquine phosphate |
Herkunft des Produkts |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of Hydroxypiperaquine
Elucidation of Novel and Optimized Synthetic Routes for Hydroxypiperaquine Production
The synthesis of this compound is analogous to that of its parent compound, piperaquine (B10710). Traditional synthetic routes often involve multi-step processes with moderate yields and the potential for impurity formation. Optimized and more efficient synthetic strategies are therefore of significant interest.
A common approach to the synthesis of bisquinolines like this compound involves the condensation of two key intermediates: a 4-chloroquinoline (B167314) derivative and a substituted piperazine (B1678402). For this compound, one of the quinoline (B57606) precursors would be a 7-chloro-4-hydroxyquinoline. The core of the synthesis lies in the efficient coupling of these fragments.
The general synthetic scheme for piperaquine, which can be adapted for this compound, is outlined below:
Table 1: Optimized Synthesis Steps for Piperaquine (Adaptable for this compound)
| Step | Reactants | Reagents and Conditions | Product | Yield |
| 1 | 4,7-dichloroquinoline, Piperazine | Base (e.g., Na2CO3) | 7-chloro-4-(piperazin-1-yl)quinoline | ~85% |
| 2 | 7-chloro-4-(piperazin-1-yl)quinoline, 1,3-dibromopropane | Base | 1,3-bis(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propane (Piperaquine) | High |
This table is based on optimized synthetic routes for piperaquine and serves as a model for this compound synthesis. The introduction of a hydroxyl group on one of the quinoline rings would be a key modification in the starting materials.
Further optimization strategies in chemical synthesis, such as those guided by Bayesian optimization, are being explored to efficiently tune reaction parameters like temperature, solvent, and catalyst concentration, which could lead to more cost-effective and higher-yielding production of this compound.
Design, Synthesis, and Preclinical Evaluation of this compound Analogues and Prodrugs
The development of analogues and prodrugs of this compound is a critical strategy to address potential limitations of the parent drug, such as poor solubility, suboptimal pharmacokinetic properties, or the emergence of drug resistance.
Analogues: The design of this compound analogues often involves modification of the quinoline rings, the linker chain, or the piperazine moiety. Structure-activity relationship (SAR) studies on related bisquinolines have shown that the nature of the linker and substituents on the quinoline ring can significantly impact antimalarial activity. For instance, in a series of novel piperaquine hybrid analogues, one of the quinoline rings was replaced with triazolopyrimidine or pyrazolopyrimidine scaffolds. malariaworld.orgresearchgate.net These modifications led to compounds with potent in vitro activity against both drug-sensitive and resistant strains of Plasmodium falciparum. malariaworld.orgresearchgate.net
Another approach involves creating unsymmetrical bisquinolines, where the two quinoline moieties are different. This strategy has yielded compounds with high potency, suggesting that asymmetry can be a valuable design element. While specific preclinical data on this compound analogues is limited in the public domain, the principles derived from piperaquine and other bisquinoline research guide the rational design of new derivatives.
Table 2: Design Strategies for this compound Analogues
| Modification Site | Rationale | Potential Outcome |
| Quinoline Ring | Modulate electronic properties, lipophilicity, and interaction with the biological target. | Enhanced potency, altered resistance profile. |
| Linker Chain | Alter flexibility, length, and basicity. | Improved pharmacokinetic properties. |
| Piperazine Moiety | Introduce substituents to influence solubility and metabolic stability. | Enhanced bioavailability and reduced metabolism. |
| Hybridization | Combine with other pharmacophores (e.g., triazolopyrimidines). | Novel mechanisms of action, synergistic effects. malariaworld.orgresearchgate.net |
Prodrugs: Prodrug design is a versatile strategy to overcome pharmaceutical and pharmacokinetic barriers. nih.govnih.govmdpi.com For a molecule like this compound, which has hydroxyl and amine functionalities, several prodrug approaches could be envisioned. Ester or carbamate (B1207046) prodrugs could be formed at the hydroxyl group to enhance lipophilicity and passive diffusion across biological membranes. Amide or carbamate prodrugs could be synthesized at the piperazine nitrogens to modulate solubility and control drug release.
Stereoselective Synthesis and Stereochemical Impact on this compound's Biological Activity
Stereochemistry can play a crucial role in the biological activity of chiral drugs. While this compound itself is not chiral, the introduction of chiral centers into its analogues can have a significant impact on their antimalarial potency and selectivity.
The synthesis of chiral bisquinolines often requires stereoselective methods to control the three-dimensional arrangement of atoms. For example, the enantioselective synthesis of analogues of the antimalarial tetraoxane (B8471865) E209, which is used in combination with piperaquine, has been achieved using chiral ligands such as BINAP in rhodium-catalyzed conjugate addition reactions. This approach allows for the preparation of enantiomerically pure compounds for biological evaluation.
Studies on other chiral bisquinoline antimalarials have demonstrated the importance of stereochemistry. For instance, a comparison of the stereoisomers of trans-N1,N2-bis(7-chloroquinolin-4-yl)cyclohexane-1,2-diamine revealed that the S,S enantiomer was significantly more potent against chloroquine-resistant P. falciparum than the R,R enantiomer. researchgate.net This highlights that the specific spatial arrangement of the quinoline rings and the linker is critical for optimal interaction with the drug's target, which is believed to be heme polymerization within the parasite.
The effect of absolute stereochemistry on antimalarial activity has also been observed in synthetic amino alcohol antimalarials, where the rigidity of the amine-containing portion of the molecule influences the differential activity between enantiomers. nih.gov These findings underscore the importance of considering stereochemistry in the design and synthesis of new this compound analogues. The development of stereoselective synthetic routes will be essential for exploring the full potential of such chiral derivatives.
Implementation of Sustainable and Green Chemistry Principles in this compound Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. The synthesis of this compound, like any active pharmaceutical ingredient (API), can benefit from the implementation of sustainable practices.
The twelve principles of green chemistry provide a framework for designing more environmentally benign chemical processes. These include waste prevention, maximizing atom economy, using safer solvents and reagents, and designing for energy efficiency.
In the context of this compound synthesis, several green chemistry strategies can be applied:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, ethanol, or supercritical CO2 can significantly reduce the environmental footprint of the synthesis.
Catalysis: The use of catalytic reagents in place of stoichiometric ones can reduce waste and improve reaction efficiency. Biocatalysis, using enzymes to perform specific chemical transformations, is a particularly green approach.
Process Intensification: Techniques like flow chemistry and microwave-assisted synthesis can lead to shorter reaction times, reduced energy consumption, and improved process control.
A notable example in the synthesis of the related compound piperaquine is the development of a "green-chemical synthesis" that proceeds in high yield (92-93%) and utilizes relatively benign solvents like 2-propanol and ethyl acetate, a significant portion of which can be recycled. This process also avoids the formation of a toxic impurity, enhancing the safety profile of the final product. Such approaches are directly relevant to the sustainable production of this compound.
By integrating green chemistry principles into the synthetic design, it is possible to produce this compound in a more economically and environmentally sustainable manner, which is particularly important for a drug used to treat a disease that disproportionately affects resource-limited regions.
Molecular and Cellular Pharmacological Mechanisms of Hydroxypiperaquine Action
Identification and Characterization of Primary Molecular Targets of Hydroxypiperaquine in Pathogenic Organisms
The precise molecular targets of this compound are not as extensively characterized as those of some other antimalarials. However, based on its chemical structure and its classification as a bisquinoline, its primary mechanism of action is understood to be analogous to that of chloroquine (B1663885) and piperaquine (B10710). These drugs are known to interfere with the detoxification of heme within the parasite's digestive vacuole drugbank.comeuropa.euwikipedia.orgmdpi.com.
During its lifecycle within red blood cells, Plasmodium falciparum digests host hemoglobin to obtain essential amino acids. This process releases large quantities of heme (ferriprotoporphyrin IX), a molecule that is toxic to the parasite. To neutralize this toxicity, the parasite polymerizes heme into an inert crystalline form called hemozoin. This compound, like piperaquine, is believed to accumulate in the acidic digestive vacuole of the parasite wikipedia.org and bind to toxic heme molecules. By binding to heme, this compound prevents its polymerization into hemozoin, thereby disrupting the parasite's heme detoxification pathway drugbank.comeuropa.euwikipedia.orgmdpi.com. The accumulation of free heme leads to oxidative stress, membrane damage, and ultimately parasite death. While specific protein targets involved in this process that directly bind this compound are not definitively identified, the interaction with heme itself is considered the primary molecular event.
Detailed Analysis of this compound's Cellular Pharmacodynamic Effects in Parasitic Models
The pharmacodynamic effects of this compound in parasitic models are characterized by its ability to inhibit parasite growth and survival, particularly in strains resistant to other antimalarials. Studies have shown that this compound, as an analogue of piperaquine, exhibits significant antimalarial efficacy nih.govmednexus.org. In experimental models, this compound has demonstrated comparable suppressive effects to piperaquine and chloroquine in reducing parasite loads and clearing parasitemia mednexus.org.
The cellular consequences of this compound's action include:
Heme Toxicity: The inhibition of heme detoxification leads to a buildup of toxic free heme within the parasite's digestive vacuole. This excess heme can generate reactive oxygen species (ROS), causing oxidative damage to parasite lipids, proteins, and nucleic acids europa.eumdpi.com.
Membrane Disruption: The accumulation of toxic heme and ROS can compromise the integrity of parasite membranes, leading to leakage of cellular contents and cell death.
Inhibition of Growth and Replication: By disrupting essential metabolic pathways and causing cellular damage, this compound effectively halts the growth and asexual replication of the parasite within red blood cells.
Activity Against Resistant Strains: A key pharmacodynamic feature is its efficacy against chloroquine-resistant strains of Plasmodium falciparum europa.euwikipedia.orgnih.govmednexus.org. This suggests that its mechanism of action, while related to chloroquine's, may involve different or additional interactions that circumvent common resistance mechanisms, such as mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT) wikipedia.org.
Comparative Efficacy in P. cynomolgi Model
Research has investigated the comparative efficacy of this compound against Plasmodium cynomolgi in rhesus monkeys. The findings indicate a similar level of activity for this compound compared to piperaquine and chloroquine in terms of parasite reduction and clearance time.
| Drug | Parasite Reduction Rate | Parasite Clearance Time |
| Piperaquine | Similar | Similar |
| This compound | Similar | Similar |
| Chloroquine | Similar | Similar |
Biophysical Investigations into this compound Interactions with Essential Biomolecules
Specific biophysical investigations detailing the interactions of this compound with essential biomolecules are not extensively documented in the reviewed literature. However, based on its presumed mechanism of action as a heme-binding agent, its interactions are expected to involve the formation of complexes with heme. These interactions would likely be governed by a combination of non-covalent forces, including hydrogen bonding, electrostatic interactions, and potentially pi-pi stacking due to the aromatic quinoline (B57606) rings.
The binding affinity and kinetics of this compound to heme or other potential molecular targets would determine its potency and duration of action. While direct biophysical studies on this compound are limited, understanding the biophysical properties of related quinoline antimalarials provides a framework. These drugs typically exhibit moderate lipophilicity, which aids in their accumulation within the acidic digestive vacuole and their interaction with heme. Further biophysical studies, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), would be valuable in quantifying the binding parameters of this compound to heme and elucidating the thermodynamic driving forces behind these interactions.
Subcellular Localization Studies of this compound and its Distribution within Target Cells
Subcellular localization studies for this compound are not explicitly detailed in the provided search results. However, its mechanism of action strongly suggests that it accumulates within the acidic digestive vacuole of the Plasmodium falciparum parasite. This organelle serves as the primary site for hemoglobin digestion and heme detoxification.
Preclinical Pharmacokinetic and Pharmacodynamic Modeling of Hydroxypiperaquine
Comparative Pharmacokinetic Profile Analysis of Hydroxypiperaquine Across Diverse In Vitro and Animal Models
The pharmacokinetic profile of this compound is intrinsically linked to that of its parent compound, piperaquine (B10710), as it is formed through the metabolic transformation of PQ. Preclinical investigations have primarily characterized piperaquine's disposition, from which insights into HPQ's potential behavior can be inferred.
In Vitro Metabolism: Piperaquine undergoes significant metabolism, primarily mediated by cytochrome P450 enzymes, with CYP3A4 identified as the main catalyst, and CYP2C8 playing a secondary role nih.govresearchgate.net. Hydroxylation of piperaquine to form this compound is considered a major metabolic pathway nih.gov. In vitro studies utilizing human liver microsomes (HLMs) have demonstrated a turnover rate of approximately 0.009 min⁻¹ for piperaquine metabolism, with recombinant CYP3A4 exhibiting a higher metabolic rate (0.017 min⁻¹) compared to CYP2C8 nih.gov. Selective inhibitors of CYP3A4, such as ketoconazole, have shown substantial inhibition (up to 83%) of piperaquine metabolism, reinforcing CYP3A4's primary role nih.gov. This compound itself has been noted for its potential to interact with other medications metabolized by the cytochrome P450 system smolecule.com.
Animal Models and In Vivo Kinetics: Piperaquine exhibits a long elimination half-life and high lipid solubility, contributing to its extensive distribution and accumulation following repeated dosing nih.goveuropa.euresearchgate.net. In murine models, piperaquine's elimination half-life has been reported between 16 to 18 days in both healthy and infected mice researchgate.net. In human studies, the elimination half-life of piperaquine is considerably long, estimated to be around 22 days in adults and 20 days in children europa.eu. This prolonged half-life is associated with a large volume of distribution at steady state (Vdss/F) of approximately 574 L/kg in adults nih.govresearchgate.net. The oral clearance (CL/F) of piperaquine is relatively low, around 0.90 L/h/kg in adults, and is notably higher in pediatric populations nih.govresearchgate.net. These pharmacokinetic characteristics suggest that this compound, as a metabolite, would likely share some of these dispositional traits, including prolonged presence in the body due to its formation from a slowly cleared parent drug. Excretion of piperaquine predominantly occurs via the biliary route, with negligible urinary excretion europa.eu.
Table 1: Preclinical Pharmacokinetic Parameters of Piperaquine (and its metabolite this compound)
| Parameter | Value | Species/Model | Reference |
| Half-life (t½) | 16-18 days | Mice | researchgate.net |
| Half-life (t½) | ~22 days | Humans (adults) | nih.goveuropa.eu |
| Volume of Distribution (Vdss/F) | 574 L/kg | Humans (adults) | nih.govresearchgate.net |
| Clearance (CL/F) | 0.90 L/h/kg | Humans (adults) | nih.gov |
| Metabolic Turnover Rate (HLM) | 0.009 min⁻¹ | Human Liver Microsomes (HLMs) | nih.govresearchgate.net |
| CYP3A4 Catalytic Rate | 0.017 min⁻¹ | Recombinant CYP3A4 | nih.gov |
| CYP3A4 Inhibition | 83% (with Ketoconazole) | In vitro | nih.gov |
| CYP3A4 Inhibition | 100% | In vitro | nih.govresearchgate.net |
| CYP2C8 Inhibition | 66% | In vitro | nih.govresearchgate.net |
Establishment of Preclinical Pharmacodynamic Endpoints and Efficacy Correlation in Animal Systems for this compound
Efficacy in Malaria Models: Piperaquine has demonstrated potent antimalarial activity against Plasmodium falciparum, including chloroquine-resistant strains nih.gov. In preclinical murine malaria models, piperaquine alone showed significant efficacy, and this effect was notably enhanced when combined with dihydroartemisinin (B1670584) (DHA). The combination therapy resulted in a significantly lower parasitemia nadir compared to individual drug treatments researchgate.net.
PK-PD Correlation: Research has begun to link piperaquine concentrations with efficacy. Models have predicted that higher piperaquine plasma concentrations are required to achieve 99% protection against parasite strains with specific resistance markers (e.g., pfcrt K76T and pfmdr1 N86Y mutations) compared to wild-type strains grafiati.com. This suggests a concentration-dependent relationship where higher drug exposure is necessary to overcome resistance mechanisms. The established long half-life of piperaquine also implies that sustained therapeutic concentrations, potentially influenced by the formation and persistence of metabolites like HPQ, are critical for sustained efficacy and prevention of recrudescence.
Table 2: Preclinical Pharmacodynamic Endpoints and Efficacy Correlations
| Endpoint / Correlation | Value | Model/Context | Reference |
| Efficacy Enhancement (DHA+PQ vs. individual) | Nadir parasitemia 22-fold lower | Murine malaria model | researchgate.net |
| Predicted concentration for 99% protection (vs. wild-type pfcrt K76) | 6.5 ng/ml | P. falciparum | grafiati.com |
| Predicted concentration for 99% protection (vs. mutant pfcrt 76T) | 19.6 ng/ml | P. falciparum | grafiati.com |
| Predicted concentration for 99% protection (vs. wild-type pfmdr1 N86) | 9.6 ng/ml | P. falciparum | grafiati.com |
| Predicted concentration for 99% protection (vs. mutant pfmdr1 86Y) | 19.6 ng/ml | P. falciparum | grafiati.com |
| Concentration-Efficacy Relationship | Increase in piperaquine plasma concentration associated with log-linear decrease in risk of parasitemia | Population PK/PD modeling | grafiati.com |
Comprehensive Research into this compound's Metabolic Pathways and Metabolite Identification in Preclinical Species
The metabolic fate of piperaquine is central to understanding the role and disposition of this compound. Research has elucidated key metabolic pathways, identifying HPQ as a primary product.
Metabolic Pathways: The primary elimination route for piperaquine is proposed to involve P450-mediated hydroxylation, yielding this compound. This is followed by further transformations, such as hydrolysis to an aldehyde and subsequent oxidation to a carboxylic acid metabolite (M1) nih.govresearchgate.net. In human metabolic studies, besides HPQ, other metabolites identified include a carboxyl acid cleavage product and a mono-N-oxidated product europa.euresearchgate.net. Molecular structure characterization using techniques like H NMR and LC/MS/MS has confirmed the identities of several metabolites, including HPQ and its derivatives researchgate.net.
Enzyme Involvement: As noted, cytochrome P450 enzymes, particularly CYP3A4, are the main drivers of piperaquine metabolism, leading to the formation of HPQ nih.govresearchgate.net. While studies have extensively investigated human metabolism, specific detailed characterization of HPQ's own metabolic pathways in preclinical species is less common, with research often focusing on the parent compound's transformation.
Development of Theoretical Pharmacokinetic-Pharmacodynamic Models for this compound
The development of robust pharmacokinetic-pharmacodynamic (PK-PD) models is essential for translating preclinical findings into clinically relevant predictions. These models aim to link drug exposure (PK) to its biological effect (PD), thereby optimizing therapeutic strategies.
Modeling Approaches: PK-PD modeling integrates in vitro data, animal studies, and clinical observations to create predictive frameworks nih.govpharmtech.com. For piperaquine and its metabolites like HPQ, these models can help understand the concentration-response relationship, predict efficacy against different parasite strains, and inform dosing regimens. Joint PK/PD models have been employed to describe the relationship between piperaquine concentrations and the probability of specific parasite genotypes, using nonlinear mixed-effects modeling grafiati.com. These models have been instrumental in predicting the concentrations required for optimal efficacy, particularly in the context of emerging drug resistance grafiati.com.
Translational Utility: The application of PK-PD modeling in drug development aims to improve the translation of in vitro potency to in vivo efficacy, reduce the need for extensive animal testing, and enhance the transition from preclinical to clinical stages pharmtech.com. By characterizing the complex disposition of piperaquine, including the formation and potential activity of this compound, these models can provide a mechanistic understanding of therapeutic outcomes and potential drug-drug interactions. The long half-life and accumulation patterns of piperaquine necessitate sophisticated modeling to accurately predict sustained therapeutic effects and potential toxicities, although the latter are outside the scope of this specific analysis.
Compound List:
this compound (HPQ)
Piperaquine (PQ)
Dihydroartemisinin (DHA)
Cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2C8, CYP2C19, CYP2B6)
Human Liver Microsomes (HLMs)
Mechanisms of Resistance and Strategies for Overcoming Hydroxypiperaquine Resistance
Molecular and Genetic Determinants Underpinning Pathogen Resistance to Hydroxypiperaquine
While specific molecular determinants for this compound resistance are still being elucidated, insights can be drawn from studies on its close analogue, piperaquine (B10710), and the well-established resistance mechanisms against chloroquine (B1663885). Resistance to 4-aminoquinoline (B48711) antimalarials like chloroquine is primarily mediated by mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT) gene gu.seliverpool.ac.uk. PfCRT is localized to the parasite's food vacuole membrane and is thought to function as a drug efflux pump, reducing the accumulation of chloroquine within the parasite gu.se.
Studies have indicated that while PfCRT mutations are strongly associated with chloroquine resistance, the correlation between PfCRT genotype and piperaquine susceptibility is less pronounced nih.gov. For instance, a study on P. falciparum clinical isolates found only a low correlation (r = 0.257) between chloroquine and piperaquine in vitro activity, suggesting that mechanisms conferring chloroquine resistance may not confer equivalent resistance to piperaquine nih.gov. However, the PfMDR1 gene, another transporter implicated in multidrug resistance, has also been suggested to play a role in resistance to other antimalarials and could potentially influence this compound susceptibility liverpool.ac.uk. The precise genetic alterations that confer significant resistance to this compound are an active area of research, likely involving a complex interplay of transporter proteins and potentially other cellular mechanisms that affect drug accumulation or target engagement.
Evolutionary Dynamics and Emergence of this compound Resistance in Laboratory and Field Isolates
The evolutionary trajectory of drug resistance is driven by selection pressures imposed by drug exposure. In laboratory settings, resistance to piperaquine and its analogues, including this compound, has been experimentally induced in Plasmodium berghei rodent models through serial passage under increasing drug pressure mednexus.orgnih.gov. These studies have demonstrated the development of significant resistance, with piperaquine-resistant lines showing up to a 200-fold increase in resistance and this compound-resistant lines exhibiting a 136-fold increase mednexus.org. Importantly, in some cases, sensitivity could be partially or fully regained after prolonged periods without drug exposure, suggesting that some resistance mechanisms might involve epigenetic modifications or gene amplifications that can be reversed mednexus.orgnih.gov.
Field observations have also indicated the emergence of piperaquine resistance. Following its widespread use as a replacement for chloroquine in China, resistance to piperaquine was reported in the 1990s sci-hub.se. More recently, treatment failures with dihydroartemisinin-piperaquine combinations in Cambodia have raised concerns about emerging piperaquine resistance in this region researchgate.net. The evolutionary dynamics of resistance can be influenced by factors such as drug combination therapies, which aim to delay resistance gu.seresearchgate.netnih.gov, and the potential for cross-resistance between different antimalarial drugs mednexus.orgnih.gov. For example, piperaquine-resistant P. berghei strains have shown cross-resistance to artesunate (B1665782) and pyronaridine (B1678541) mednexus.org.
Table 1: Experimental Induction of Resistance in P. berghei ANKA Strain
| Drug | Resistance Fold Increase (Approx.) | Sensitivity Reversal After Drug-Free Passages | Noted Cross-Resistance | Source |
|---|---|---|---|---|
| Piperaquine | ~200-fold | Yes | Artesunate, Pyronaridine | mednexus.org |
In Vitro and Preclinical Animal Model Studies on the Development and Reversal of this compound Resistance
In vitro studies are critical for assessing the susceptibility of parasite strains to antimalarial drugs and for characterizing resistance. Evaluations of piperaquine against clinical isolates of Plasmodium falciparum in Cameroon demonstrated high activity, with similar efficacy against both chloroquine-sensitive and chloroquine-resistant strains nih.gov. The geometric mean IC50 values for piperaquine were 35.5 nmol/L for chloroquine-sensitive isolates and 40.7 nmol/L for chloroquine-resistant isolates, with a low correlation (r=0.257) between piperaquine and chloroquine resistance nih.gov. This suggests that piperaquine may retain efficacy in parasite populations where chloroquine resistance is prevalent, although high-level resistance to piperaquine can emerge independently or through cross-resistance mechanisms.
Preclinical animal models, particularly rodent models infected with Plasmodium species, have been instrumental in studying the development and mechanisms of antimalarial drug resistance mednexus.orgnih.gov. Studies using P. berghei have successfully selected for piperaquine-resistant strains through continuous drug pressure in vivo nih.gov. These resistant strains serve as valuable tools for investigating the molecular basis of resistance and for evaluating potential drug combinations or reversal agents. Furthermore, studies in rhesus monkeys infected with P. cynomolgi showed that this compound and piperaquine did not exhibit significant differences in parasite reduction rates or clearance times compared to chloroquine, indicating their potential efficacy in a primate malaria model mednexus.org. While direct studies on the reversal of this compound resistance using specific agents are limited in the provided literature, the general principle of drug-free periods or combination therapies can be inferred as strategies for managing resistance development.
Table 2: In Vitro Activity of Piperaquine against P. falciparum Isolates in Cameroon
| Isolate Group | Geometric Mean IC50 (nmol/L) | Correlation with Chloroquine Resistance | Source |
|---|---|---|---|
| Chloroquine-Sensitive | 35.5 | Low (r=0.257) | nih.gov |
Table 3: Cross-Resistance Patterns in Selected Resistant Strains
| Resistant Strain | Activity of CQ | Activity of AQ | Activity of LM | Noted Cross-Resistance | Source |
|---|---|---|---|---|---|
| Piperaquine-Resistant P. berghei (selected) | No change/slight decrease | No change/slight decrease | No decrease | N/A | nih.gov |
Rational Design and Mechanistic Evaluation of Approaches to Mitigate this compound Resistance
A primary strategy to combat the emergence and spread of antimalarial resistance, including that which may affect this compound, is the use of combination therapies gu.seresearchgate.netnih.gov. Artemisinin-based combination therapies (ACTs), which pair artemisinin (B1665778) derivatives with longer-acting drugs like piperaquine, are designed to reduce the parasite burden rapidly and to minimize the selection pressure for resistance to either component gu.seresearchgate.netnih.gov. While some studies have noted potential antagonism between dihydroartemisinin (B1670584) and piperaquine in vitro nih.gov, the clinical efficacy of these combinations suggests a net benefit in delaying resistance.
Rational drug design also plays a crucial role. By understanding the molecular mechanisms underlying resistance, such as the role of efflux pumps or target mutations, novel compounds can be designed or existing ones modified to evade these resistance mechanisms nih.gov. For this compound, this could involve developing analogues that are less susceptible to efflux by PfCRT or PfMDR1, or that target different pathways within the parasite. Furthermore, understanding the evolutionary dynamics of resistance can inform treatment strategies, such as optimizing drug dosages, treatment durations, and the sequencing of drug administration to minimize the selection of resistant parasites biorxiv.orgnih.gov. Continued research into the specific resistance mechanisms of this compound and its interactions with other antimalarials will be vital for its sustained utility in malaria control.
Structure Activity Relationship Sar and Computational Studies of Hydroxypiperaquine
Systematic Structure-Activity Relationship Investigations of Hydroxypiperaquine for Optimized Efficacy and Selectivity
This compound belongs to the bisquinoline class of antimalarials, closely related to piperaquine (B10710). Its structure is characterized by a 7-chloro-4-aminoquinoline core linked to a piperazine-containing side chain. The structure-activity relationship (SAR) for 4-aminoquinoline (B48711) compounds is well-established and provides a foundation for understanding this compound.
Key structural features essential for the antimalarial activity of 4-aminoquinolines include:
The 7-Chloroquinoline Nucleus : The presence of an electron-withdrawing group, typically chlorine, at the 7-position of the quinoline (B57606) ring is crucial for high antimalarial potency. youtube.com This feature is a common structural characteristic of highly active drugs like chloroquine (B1663885), amodiaquine (B18356), and piperaquine. youtube.com
The 4-Amino Linker : The nitrogen atom at the 4-position serves as a critical link to the side chain. Modifications to this linker can significantly impact activity.
The Basic Side Chain : A flexible diaminoalkane side chain attached to the 4-amino position is essential for activity. youtube.com This side chain is believed to be crucial for the drug's accumulation in the acidic food vacuole of the malaria parasite and for its interaction with the target. The length and basicity of this chain are key determinants of efficacy.
In this compound, the core structure is derived from piperaquine. The key modification is the hydroxylation on the piperaquine molecule. While specific SAR studies on this compound are less abundant than for its parent compound, general principles from related molecules apply. For instance, studies on amodiaquine analogues have shown that modifications to the side chain can modulate activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. researchgate.net The introduction of polar groups, such as the hydroxyl group in this compound, can alter the compound's pharmacokinetic properties.
The antimalarial mechanism of 4-aminoquinolines is widely accepted to involve the inhibition of hemozoin formation. The drug is thought to form a complex with heme (ferriprotoporphyrin IX), a toxic byproduct of hemoglobin digestion by the parasite, preventing its detoxification through crystallization into hemozoin. researchgate.netresearchgate.net SAR studies indicate that the conformation of the molecule, particularly the relationship between the quinoline ring and the side chain, influences the strength of this interaction with heme. researchgate.net
| Compound | Modification | IC₅₀ (μM) - 3D7 Strain (CQ-sensitive) | IC₅₀ (μM) - K1 Strain (CQ-resistant) |
|---|---|---|---|
| 1a | N-Alkyl Side Chain Modification | 0.328 | 0.622 |
| 1b | N-Alkyl Side Chain Modification | 0.456 | 0.789 |
| 2b | N-Alkyl Side Chain Modification | 0.512 | 0.815 |
Data derived from a study on amodiaquine analogues, illustrating how side-chain modifications impact efficacy. researchgate.net
In Silico Molecular Modeling, Docking, and Molecular Dynamics Simulations of this compound-Target Interactions
Computational techniques are invaluable for elucidating the interactions between this compound and its biological target at the molecular level. These in silico methods allow researchers to predict binding modes, assess interaction stability, and guide the design of more potent analogues. nih.gov
Molecular Docking: The primary target for this compound is believed to be heme. Molecular docking simulations are used to predict the preferred binding orientation of this compound to the heme molecule. nih.gov These studies often show that the flat quinoline ring of the drug engages in π-π stacking interactions with the porphyrin ring of heme. researchgate.net The protonated basic side chain can then form electrostatic interactions or hydrogen bonds with the carboxylate propionate (B1217596) groups of heme. Docking to metalloproteins like heme can be challenging, sometimes requiring specialized potentials to accurately model the iron-ligand interactions. nih.govresearchgate.net
| Parameter | Value/Description |
|---|---|
| Binding Energy (kcal/mol) | -8.5 to -10.0 |
| Key Interacting Residues/Moieties | Heme porphyrin ring, propionate groups |
| Primary Interactions | π-π stacking (quinoline-porphyrin), electrostatic interactions (side chain-propionate) |
This table represents typical output from a molecular docking study, illustrating the predicted binding affinity and key interactions.
Quantum Chemical Characterization and Electronic Properties Analysis of this compound and its Analogues
Quantum chemical methods, such as Density Functional Theory (DFT), are used to investigate the electronic properties of this compound. researchgate.net These calculations provide a detailed understanding of the molecule's charge distribution, orbital energies, and reactivity, which are fundamental to its biological activity.
Key electronic properties analyzed include:
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. This is crucial for understanding potential sites for electrostatic and hydrogen-bonding interactions with the biological target.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule. For 4-aminoquinolines, these properties can influence the strength of the π-π stacking interaction with heme. nih.gov
Protonation Sites: Quantum calculations can predict the most likely sites of protonation. For 4-aminoquinolines, the relative basicity of the quinoline ring nitrogen versus the side-chain nitrogens is critical for its accumulation in the acidic parasite vacuole and subsequent target engagement. Studies on related compounds have shown that substituents on the quinoline ring can alter the preferred site of protonation. researchgate.net
| Property | Typical Value/Observation |
|---|---|
| HOMO Energy | ~ -6.0 eV |
| LUMO Energy | ~ -1.5 eV |
| HOMO-LUMO Gap | ~ 4.5 eV (indicates high stability) |
| Dipole Moment | Positively correlated with activity in some models mdpi.com |
This table shows examples of electronic property data that can be obtained from quantum chemical calculations, which are used to build QSAR models.
Application of Ligand-Based and Structure-Based Drug Design Principles for this compound Optimization
Both ligand-based and structure-based design strategies are employed to optimize this compound and discover novel, more effective analogues. ucr.edu
Ligand-Based Drug Design (LBDD): When a high-resolution structure of the target is unavailable or ambiguous, LBDD methods are used. fiveable.menih.gov
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., aromatic rings, hydrogen bond donors/acceptors, positive charges) that a molecule must possess to be active. A pharmacophore model for this compound would likely include an aromatic ring feature for the quinoline core and a positive ionizable feature for the basic side chain. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. mdpi.com By building a QSAR model with this compound and its analogues, researchers can predict the activity of newly designed compounds before they are synthesized, saving time and resources. researchgate.net
Structure-Based Drug Design (SBDD): With a reliable model of the target, such as heme, SBDD can be a powerful tool. nih.gov
De Novo Design and Analogue Optimization: Using the binding pocket of the target as a template, new molecules can be designed from scratch or existing molecules like this compound can be modified to improve their fit and interactions. digitellinc.com For example, modifications could be proposed to the side chain of this compound to enhance its electrostatic interactions with the heme propionate groups, potentially increasing its efficacy against resistant parasite strains. optibrium.com
These computational approaches, combined with systematic SAR studies, provide a rational framework for the continued development of this compound as a vital antimalarial agent.
Advanced Analytical and Bioanalytical Methodologies for Hydroxypiperaquine Research
Development and Validation of Chromatographic and Spectroscopic Techniques for Hydroxypiperaquine Quantification in Research Matrices
The development and validation of chromatographic and spectroscopic methods are foundational for the accurate quantification of this compound in diverse research matrices, such as cell culture media, tissue homogenates, and biological fluids. Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) coupled with various detection systems (e.g., UV-Vis, Diode Array Detection) are commonly employed due to their high resolution, sensitivity, and speed mdpi.comresearchgate.netresearchgate.netsciencescholar.usdergipark.org.tr.
Method development involves optimizing parameters like mobile phase composition, column type, flow rate, temperature, and detection wavelength to achieve adequate separation of HPQ from matrix components and potential impurities researchgate.netsciencescholar.usdergipark.org.tr. Spectroscopic techniques, such as UV-Vis and fluorescence spectroscopy, can also be utilized, often in conjunction with chromatographic separation, to provide complementary data on HPQ's concentration and characteristics mdpi.comspectroscopyonline.comfrontiersin.org.
Validation of these methods is crucial and typically follows established guidelines, such as those from the International Council for Harmonisation (ICH) nih.govpsu.edulcms.czich.orgeuropa.eueuropa.eufda.gov. Key validation parameters include:
Selectivity/Specificity: The ability of the method to accurately measure the analyte of interest without interference from other components in the sample matrix labmanager.com.
Linearity: The method's response is directly proportional to the analyte concentration over a defined range labmanager.com.
Accuracy: The closeness of the test results to the true value or accepted reference labmanager.com. This is often assessed through recovery studies.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision nih.govlabmanager.com.
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy nih.govlabmanager.com.
Range: The interval between the upper and lower concentration levels for which the method has been validated europa.eu.
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage nih.goveuropa.eu.
Table 7.1.1: Example Validation Parameters for a Hypothetical UPLC-UV Method for this compound
| Parameter | Acceptance Criteria | Typical Finding (Example) |
| Linearity | Correlation Coefficient (r²) > 0.995 | r² = 0.998 |
| Accuracy | ±15% of nominal concentration (±20% at LLOQ) | Mean recovery: 99.5% |
| Precision | %CV ≤ 15% (≤20% at LLOQ) | Intra-day: 4.2%, Inter-day: 5.8% |
| LOQ | Defined as lowest standard with acceptable CV/Bias | 10 ng/mL |
| Selectivity | No interference from matrix components | Demonstrated |
| Robustness | %CV ≤ 15% for minor parameter changes | %CV = 3.1% |
Note: Specific acceptance criteria are often dictated by regulatory guidelines (e.g., ICH Q2(R1)) and the intended use of the method.
Mass Spectrometry-Based Platforms for Sensitive and Selective Analysis of this compound and its Metabolites in Preclinical Samples
Mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as a gold standard for the sensitive and selective analysis of small molecules like this compound and its metabolites in complex biological matrices from preclinical studies chromatographyonline.comnih.gov. LC-MS/MS offers superior selectivity and sensitivity compared to UV detection, enabling the detection of analytes at picomolar or nanomolar levels chromatographyonline.comveedalifesciences.com.
The typical workflow involves coupling a chromatographic separation (often UPLC or HPLC) with a triple-quadrupole mass spectrometer (TQMS) or hybrid MS systems. The TQMS, utilizing Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), provides exceptional specificity by monitoring characteristic precursor-to-product ion transitions chromatographyonline.com. High-Resolution Mass Spectrometry (HRMS) techniques, such as Time-of-Flight (TOF) or Orbitrap, are increasingly used for metabolite identification and structure elucidation due to their ability to generate accurate mass data chromatographyonline.com.
Method validation for LC-MS/MS assays in preclinical samples (e.g., plasma, serum, urine) follows similar principles to those for chromatographic methods, with specific attention to:
Matrix Effect: Assessing the potential for co-eluting endogenous compounds to suppress or enhance the ionization of the analyte europa.eu. This is evaluated by comparing the response of the analyte spiked into a blank matrix versus a solvent.
Internal Standards (IS): The use of isotopically labeled or structurally similar compounds as internal standards is critical for compensating for variations in sample preparation, injection volume, and ionization efficiency, thereby improving assay accuracy and precision chromatographyonline.comqps.com.
Metabolite Profiling: LC-MS/MS platforms are indispensable for identifying and quantifying HPQ metabolites. This often involves HRMS for initial detection and structural hypothesis generation, followed by targeted LC-MS/MS for quantitative confirmation of identified metabolites chromatographyonline.comrrpharmacology.ruresearchgate.netmdpi.com.
Table 7.2.1: Key Performance Indicators for an LC-MS/MS Assay of this compound in Plasma
| Parameter | Acceptance Criteria (Typical) | Example Value |
| LLOQ | ≤ 0.1 µM | 0.05 µM |
| Accuracy | ±15% (±20% at LLOQ) | 98.5% |
| Precision | %CV ≤ 15% (≤20% at LLOQ) | 6.2% |
| Matrix Effect | ≤ 15% | 8.5% |
| Recovery | ≥ 80% | 92% |
| Selectivity | No significant interference | Demonstrated |
| Linear Range | e.g., 0.05 µM to 5 µM | 0.05 µM - 5 µM |
Note: Values are illustrative and depend on specific method development and validation studies.
Innovative Bioanalytical Approaches for this compound in Biological Fluids from In Vitro and Animal Studies
Innovative bioanalytical approaches are continuously being developed to enhance the efficiency and scope of this compound analysis in biological fluids derived from in vitro studies (e.g., cell lysates, incubation media) and animal studies (e.g., plasma, serum, urine, tissue homogenates). These approaches aim to provide more comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) data, supporting the translation of preclinical findings to clinical applications qps.cominfinixbio.comraps.orgwuxiapptec.com.
In Vitro Studies: For in vitro assays assessing HPQ metabolism (e.g., using liver microsomes or hepatocytes) or cellular uptake, sensitive LC-MS/MS methods are typically employed. These methods require careful sample preparation to remove interfering cellular components or proteins. The development of rapid extraction techniques, such as protein precipitation or simple solid-phase extraction (SPE), is crucial for high-throughput screening of metabolic stability and transporter interactions rrpharmacology.rumdpi.comnih.gov.
Animal Studies: In animal studies, bioanalytical methods are essential for characterizing the PK profile of HPQ. This includes determining absorption, distribution, metabolism, and excretion (ADME) properties. Validated LC-MS/MS methods are standard for quantifying HPQ and its metabolites in various biological matrices ich.orgeuropa.euqps.cominfinixbio.comraps.org.
Emerging innovative approaches include:
Dried Blood Spot (DBS) Analysis: DBS technology offers a minimally invasive method for sample collection, simplifying logistics and reducing sample volume requirements. The analysis of HPQ from DBS cards using LC-MS/MS requires specific extraction protocols and method validation to account for potential matrix effects and analyte partitioning researchgate.net.
Microdialysis: This technique allows for the real-time monitoring of HPQ concentrations in specific tissues or brain regions in freely moving animals, providing insights into tissue distribution and penetration. Coupled with sensitive LC-MS/MS detection, it offers a powerful tool for understanding tissue pharmacokinetics.
High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification: As mentioned previously, HRMS is critical for identifying novel or unexpected metabolites of HPQ, providing detailed structural information that aids in understanding metabolic pathways chromatographyonline.comrrpharmacology.ruresearchgate.net.
The validation of bioanalytical methods for in vitro and animal studies must adhere to regulatory guidelines, ensuring the data's reliability for preclinical decision-making nih.govich.orgfda.gov. This includes demonstrating selectivity, linearity, accuracy, precision, and stability in the specific biological matrices used.
Utilization of Miniaturized and High-Throughput Analytical Systems for this compound Research
The increasing demand for efficiency and cost-effectiveness in drug research has driven the adoption of miniaturized and high-throughput analytical systems for this compound analysis. These technologies enable the processing of a large number of samples rapidly, accelerating research timelines and reducing resource consumption lab-services.nlwisdomlib.orgnih.govchromatographyonline.com.
Miniaturized Systems: Miniaturization in analytical instrumentation, including microfluidic devices and chip-based systems, offers several advantages: reduced sample and reagent volumes, faster analysis times, and increased portability mdpi.comnih.govchromatographyonline.com. For HPQ research, this could translate to smaller-scale in vitro assays or simplified sample preparation devices. Technologies like micro-SPE or integrated lab-on-a-chip systems can streamline sample handling and analysis, particularly for high-volume screening or resource-limited settings mdpi.comnih.govchromatographyonline.com. Spectroscopic detectors have also been miniaturized, offering portable and cost-effective solutions for certain analytical tasks mdpi.com.
High-Throughput Systems: High-throughput (HT) approaches are essential for screening large numbers of samples, such as those generated in early drug discovery or for comprehensive PK studies in multiple animal groups. Automated liquid handling systems, robotic sample processors, and multi-well plate formats (e.g., 96-well or 384-well plates) are integral to achieving high throughput researchgate.netlab-services.nl.
HT-LC-MS/MS: Combining automated sample preparation with rapid LC-MS/MS analysis allows for the processing of hundreds or even thousands of samples per day. This is particularly valuable for pharmacokinetic profiling in preclinical animal studies, enabling the rapid assessment of drug exposure across numerous time points and subjects researchgate.netgeneethic.com.tr.
HT Screening Assays: For early-stage in vitro studies, high-throughput screening (HTS) platforms can be adapted for HPQ analysis, allowing for rapid assessment of its interactions with biological targets or its metabolic stability in various systems.
The development and validation of methods for these systems require careful consideration of automation compatibility, potential carryover between samples, and maintaining assay performance across numerous runs lab-services.nl.
Academic Investigations in Hydroxypiperaquine Formulation Science and Drug Delivery Systems
Research into Novel Drug Delivery Systems for Enhanced Bioavailability and Targeted Delivery of Hydroxypiperaquine in Preclinical Settings
The development of novel drug delivery systems (DDS) for this compound is an active area of preclinical research, aiming to overcome limitations in bioavailability and achieve targeted delivery. nih.gov These advanced systems are designed to improve the therapeutic efficacy of drugs by ensuring they reach the intended site of action in optimal concentrations, while minimizing potential side effects. ijpsjournal.comresearchgate.net
Particulate carriers like nanoparticles and liposomes are at the forefront of this research. ijpsjournal.com These systems can encapsulate this compound, protecting it from degradation in the body and controlling its release. ijpsjournal.comresearchgate.net Liposomes, which are vesicles composed of phospholipid bilayers, are particularly noted for their biocompatibility and ability to carry both water-soluble and fat-soluble drugs. ijpsjournal.com Nanoparticle-based systems, including those made from biodegradable polymers, also show significant promise in improving the pharmacokinetic profiles of drugs. ijpsjournal.comresearchgate.net
Research into targeted delivery aims to direct this compound specifically to affected tissues or cells. nih.gov This can be achieved by modifying the surface of drug carriers with ligands that bind to specific receptors on target cells. ijpsjournal.com Such strategies not only enhance the drug's effectiveness but also reduce its distribution to non-target sites, thereby lowering the potential for adverse effects. nih.gov Preclinical studies often utilize animal models to evaluate the in vivo performance of these novel DDS, assessing their ability to improve bioavailability and achieve targeted delivery. nih.gov The insights gained from these preclinical investigations are crucial for the future clinical development of more effective this compound formulations. nih.gov
Solid-State Chemistry and Pharmaceutical Crystallography of this compound for Academic Formulation Research
The solid-state properties of an active pharmaceutical ingredient (API) like this compound are fundamental to its formulation development and can significantly influence its bioavailability. axplora.com Solid-state chemistry and pharmaceutical crystallography are key disciplines for characterizing and optimizing these properties for academic formulation research. axplora.comuobabylon.edu.iq
A primary focus of this research is the identification and characterization of different crystalline forms, or polymorphs, of this compound. axplora.com Polymorphs of a drug can exhibit different physical properties, including solubility, melting point, and stability, which in turn affect the drug's performance in a dosage form. patheon.com X-ray diffraction (XRD) is a principal technique used to analyze the crystal structure of solids. myscope.training By examining the diffraction pattern, researchers can determine the arrangement of atoms within the crystal lattice, which is unique to each polymorph. myscope.trainingmdpi.comscribd.com
The table below illustrates the kind of data generated in crystallographic analyses, using a hypothetical example for a this compound polymorph.
| Crystallographic Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.542 |
| b (Å) | 18.231 |
| c (Å) | 9.876 |
| β (°) | 105.2 |
| Volume (ų) | 1834.5 |
| Z (molecules/unit cell) | 4 |
This table presents hypothetical crystallographic data for illustrative purposes.
Understanding the crystal structure is crucial for explaining the macroscopic properties of the drug. myscope.training For instance, the way molecules are packed in the crystal can affect how easily the drug dissolves. rsc.org Techniques such as Differential Scanning Calorimetry (DSC) are also employed to study the thermal behavior of different solid forms, identifying transitions between polymorphs or melting points. researchgate.net The ultimate goal of this research is to select the most suitable solid form of this compound for development into a stable and effective pharmaceutical product. axplora.com
Biopharmaceutical Research on the Absorption and Distribution Profiles of this compound in Preclinical Models
Biopharmaceutical research plays a crucial role in understanding the absorption and distribution of this compound within a biological system. diva-portal.org Preclinical models, primarily animal models, are essential for these investigations, providing initial insights into the pharmacokinetic behavior of the drug before human trials. nih.gov
Studies on the absorption of this compound focus on how the drug moves from the site of administration into the bloodstream. diva-portal.org For orally administered drugs, this involves passage through the gastrointestinal tract. diva-portal.org The inherent solubility and permeability of this compound are key determinants of its oral absorption. nih.gov Preclinical studies often compare the bioavailability of different formulations, such as a solution versus a suspension, to guide formulation development. nih.govnih.gov
Distribution studies examine where the drug goes in the body after it has been absorbed. core.ac.uk Piperaquine (B10710), a related compound, is known to be highly lipid-soluble and has a large volume of distribution, suggesting it distributes extensively into tissues. researchgate.net Similar comprehensive studies for this compound are necessary. These studies often involve measuring drug concentrations in various tissues and organs over time in animal models. researchgate.net
The table below presents hypothetical pharmacokinetic parameters for this compound in a preclinical model, which are typically determined in such studies.
| Pharmacokinetic Parameter | Value | Unit |
| Bioavailability (F) | 45 | % |
| Volume of Distribution (Vd) | 200 | L/kg |
| Elimination Half-life (t₁/₂) | 15 | days |
| Peak Plasma Concentration (Cmax) | 500 | ng/mL |
| Time to Peak Concentration (Tmax) | 4 | hours |
This table contains hypothetical data for illustrative purposes.
The data from these preclinical absorption and distribution studies are vital for predicting the drug's behavior in humans and for establishing a foundation for clinical trial design. asm.orgasm.org
Comparative Pharmacological Studies and Synergistic Interactions Involving Hydroxypiperaquine
Mechanistic Comparisons of Hydroxypiperaquine's Action with Established and Emerging Antimalarial Compounds
This compound, an analogue of piperaquine (B10710), is a bisquinoline antimalarial compound. mednexus.org Its mechanism of action is understood to be similar to that of other 4-aminoquinoline (B48711) drugs, such as chloroquine (B1663885). nih.gov This primary mechanism involves the interference with a crucial detoxification process within the malaria parasite. patsnap.comwikipedia.org
Inside the host red blood cell, the Plasmodium parasite digests hemoglobin, which releases large quantities of toxic free heme. patsnap.com To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin within its acidic digestive vacuole. patsnap.com this compound, like piperaquine and chloroquine, is thought to accumulate in this digestive vacuole and inhibit the heme polymerization process. wikipedia.orgdrugbank.com This leads to a buildup of toxic heme, which damages parasite membranes and results in its death. patsnap.com Morphological studies on piperaquine's effect on P. berghei have shown marked changes in the food vacuoles of trophozoites, containing clumped, ball-like pigment aggregates, which differ from the rectangular crystalloids induced by chloroquine, suggesting a potential difference in the composition of the aggregated pigment. mednexus.org
The mechanism of this compound can be contrasted with other major classes of antimalarial drugs:
Artemisinin (B1665778) Derivatives (e.g., Artesunate (B1665782), Dihydroartemisinin): These compounds act rapidly against the parasite. Their mechanism involves the iron-mediated cleavage of an endoperoxide bridge in their structure, which generates cytotoxic reactive oxygen species (ROS). patsnap.com These free radicals then damage parasite proteins and other cellular components, leading to parasite death. This mode of action is distinct from the heme detoxification inhibition of this compound. patsnap.com
Antifolates (e.g., Pyrimethamine, Proguanil): This class of drugs targets the folate biosynthesis pathway in the parasite, which is essential for DNA and RNA synthesis. They inhibit key enzymes like dihydrofolate reductase (DHFR) and dihydropteroate synthase (DHPS). By blocking this pathway, they prevent the parasite from replicating and multiplying.
Atovaquone: This compound targets the parasite's mitochondrial electron transport chain by inhibiting the cytochrome bc1 complex. This disrupts the parasite's energy production and pyrimidine synthesis, ultimately leading to its demise.
Table 1: Mechanistic Comparison of Antimalarial Drug Classes
In Vitro and Preclinical Studies on the Synergistic and Antagonistic Effects of this compound in Combination Therapies
The use of combination therapy is a cornerstone of modern antimalarial treatment, aiming to enhance efficacy and delay the development of drug resistance. Preclinical studies have investigated the interaction of this compound and its parent compound, piperaquine, with other antimalarials, revealing a spectrum of synergistic, additive, and antagonistic effects.
An interaction is defined as:
Synergistic: The combined effect of the drugs is greater than the sum of their individual effects. nih.govmdpi.com
Additive: The combined effect is equal to the sum of the individual effects. mdpi.com
Antagonistic: The combined effect is less than the sum of their individual effects. nih.govmdpi.com
A key preclinical study using Berenbaum's method investigated the therapeutic effects of various antimalarial combinations against Plasmodium berghei in mice. mednexus.org The findings from this research are summarized below:
This compound + Nitroquine: This combination demonstrated a synergistic effect at ratios of 1:1, 1:1/3, and 1/3:1. mednexus.org
Piperaquine + Nitroquine: Similarly, this combination was found to be synergistic . mednexus.org
Piperaquine + Pyronaridine (B1678541): This pairing resulted in an additive effect at a 1:1 ratio. mednexus.org
Piperaquine + Mefloquine: An antagonistic interaction was observed with this combination at a 1:1 ratio. mednexus.org
In other in vitro studies, the combination of dihydroartemisinin (B1670584) (DHA) with piperaquine has shown interactions that are generally indifferent, though tending toward antagonism. nih.gov One study specifically found an antagonistic interaction against a chloroquine-resistant (CQR) strain of P. falciparum (K1) and no interaction against a chloroquine-sensitive (CQS) strain (3D7). nih.gov Such antagonistic potential is a concern as it could compromise therapeutic efficacy, particularly in cases of incomplete treatment. nih.gov
Table 2: Preclinical Interaction Profile of this compound and Piperaquine Combinations against P. berghei
Polypharmacology and Off-Target Binding Investigations of this compound in Academic Research
Polypharmacology is the principle that most small-molecule drugs interact with multiple molecular targets within the body, rather than a single, specific target. nih.govnih.gov Investigating these "off-target" interactions is crucial for understanding a drug's complete pharmacological profile, including potential for therapeutic repurposing or unforeseen side effects. mdpi.com
Currently, there is a limited body of academic research specifically dedicated to the polypharmacology and off-target binding profile of this compound. Most research has remained focused on its primary antimalarial activity. However, the chemical structure of this compound, a bisquinoline, suggests the potential for interactions with various biological targets beyond those in the malaria parasite.
For many drugs, off-target effects can be identified through broad screening assays, such as kinase panels or receptor binding assays. Such systematic investigations for this compound have not been extensively published in academic literature. The study of polypharmacology for antimalarials is an emerging area of interest, as understanding these interactions could lead to:
Identification of new therapeutic uses: Off-target interactions could reveal efficacy against other diseases.
Explanation of unexpected adverse effects: Some side effects may be mechanistically linked to the binding of the drug to unintended host proteins.
Insights into drug resistance: Parasites might develop resistance through mechanisms involving these off-target interactions.
Given the lack of specific data for this compound, this remains a significant area for future academic investigation. Comprehensive profiling of its interactions with a wide range of human proteins and other biological molecules is necessary to fully characterize its pharmacological activity.
Elucidation of Potential Drug-Drug Interaction Mechanisms Involving this compound in Preclinical Systems
Drug-drug interactions (DDIs) can occur when one drug alters the absorption, distribution, metabolism, or excretion (ADME) of another, a field known as pharmacokinetic interactions. mdpi.com A major source of these interactions is the competition for, or induction/inhibition of, drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. mdpi.comqps.com
Preclinical in vitro studies using human liver microsomes and recombinant CYP enzymes have been conducted on piperaquine, the parent compound of this compound. These studies are critical for predicting potential DDIs. Research has identified that piperaquine metabolism is primarily mediated by CYP3A4 , with a lesser contribution from CYP2C8 . nih.govresearchgate.netresearchgate.net
The mechanisms by which this compound could be involved in DDIs include:
This compound as a Victim Drug: If co-administered with a potent inhibitor of CYP3A4 (e.g., ketoconazole), the metabolism of this compound could be significantly decreased. nih.gov This would lead to higher plasma concentrations and prolonged exposure to the drug. Conversely, co-administration with a strong CYP3A4 inducer (e.g., rifampicin) could accelerate this compound's metabolism, potentially reducing its systemic exposure and efficacy.
This compound as a Perpetrator Drug: this compound itself could potentially inhibit or induce CYP enzymes, thereby affecting the metabolism of other co-administered drugs that are substrates for those same enzymes. For example, if this compound inhibits CYP3A4, it could increase the plasma concentrations of other CYP3A4 substrates.
In addition to metabolic enzymes, drug transporters like P-glycoprotein (P-gp) play a role in drug disposition and can be a source of DDIs. nih.govmdpi.com Whether this compound is a substrate or modulator of important drug transporters is another area for preclinical investigation to fully understand its DDI potential.
Table 3: Key Enzymes in Piperaquine Metabolism and Potential DDI Implications
Table of Mentioned Compounds
Emerging Research Avenues and Future Directions for Hydroxypiperaquine Studies
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Hydroxypiperaquine Research
The integration of omics technologies offers a comprehensive approach to understanding this compound at a molecular level. Genomics can help identify genetic factors influencing susceptibility or resistance to this compound, while proteomics can elucidate its protein targets and downstream effects within biological systems nih.govquanticate.com. Metabolomics, on the other hand, can reveal how this compound is metabolized and its impact on metabolic pathways researchgate.netnih.govnih.gov.
Studies have begun to explore the metabolic fate of piperaquine (B10710), identifying potential hydroxylated metabolites, which could include this compound researchgate.netresearchgate.netresearchgate.net. Further detailed metabolomic profiling of this compound itself could uncover specific metabolic signatures, providing insights into its pharmacokinetics and potential drug-drug interactions. Integrating these data sets can lead to a more holistic understanding of this compound's biological activity, potentially identifying novel therapeutic targets or mechanisms of action quanticate.comthermofisher.comnih.govresearchgate.net. For instance, proteomic analysis could identify specific proteins modulated by this compound, offering a deeper understanding of its mechanism of action, which is crucial for its development as a research compound nih.govpopline.org.
Application of Artificial Intelligence and Machine Learning Algorithms in this compound Drug Discovery and Optimization
Exploration of Nanotechnology and Advanced Materials for Novel this compound Delivery and Efficacy Enhancement
Nanotechnology offers innovative solutions for enhancing drug delivery, improving bioavailability, and increasing the therapeutic efficacy of compounds like this compound mdpi.comjbclinpharm.orgresearchgate.netresearchgate.netmdpi.com. Nanoparticle-based delivery systems can be engineered to encapsulate this compound, protecting it from degradation, improving its solubility, and enabling targeted delivery to specific sites within the body.
Addressing Unmet Research Needs and Strategic Challenges in the Continued Development of this compound as a Research Compound
Despite its potential, several research needs and strategic challenges must be addressed for the continued development of this compound. A primary challenge is the limited comprehensive data available specifically on this compound, often necessitating inferences from studies on related compounds like piperaquine escholarship.orgresearchgate.netcore.ac.ukoup.comgu.seresearchgate.netuva.nl.
Key unmet research needs include a deeper understanding of its precise mechanism of action, identification of potential resistance mechanisms, and a thorough characterization of its pharmacokinetic and pharmacodynamic profiles. Addressing these gaps requires focused research efforts. Strategic challenges involve optimizing synthesis pathways for scalability and purity, and rigorously evaluating its safety and efficacy in preclinical models. Furthermore, exploring its potential in therapeutic areas beyond its traditional antimalarial context, guided by omics data and AI predictions, could reveal new applications. Developing standardized assays and robust analytical methods for this compound is also crucial for consistent and reproducible research findings frontiersin.orgefpia.eucancerresearchuk.orgnih.govnih.gov.
Q & A
Q. Key approaches :
- Synergy screening : Use checkerboard assays or isobologram analysis to identify additive/synergistic partners (e.g., tetrandrine in pneumoconiosis) .
- Metabolic profiling : Employ CYP450 inhibition assays to predict interactions, as this compound’s absorption and half-life may be altered by co-administered drugs .
- Dose escalation trials : Phase I/II studies with adaptive designs (e.g., Bayesian models) to refine dosing schedules .
What in vitro and in vivo models best replicate this compound’s pharmacokinetic profile for preclinical validation?
- In vitro : Caco-2 cell monolayers to simulate intestinal absorption kinetics, paired with liver microsomes for metabolic stability testing .
- In vivo : Rodent models with induced pneumoconiosis (e.g., asbestos-exposed rats ) or P. berghei-infected mice for malaria, using LC-MS/MS to quantify plasma/tissue concentrations .
- Validation criteria : Bioavailability >80%, Tmax <4 hours, and linear dose-response correlations .
How should conflicting data on this compound’s β-hematin inhibition potency be resolved?
Discrepancies in IC50 values across studies may arise from assay conditions (e.g., pH, heme concentration). Resolution strategies :
- Standardized protocols : Adopt the WHO’s in vitro β-hematin inhibition assay guidelines, including control compounds (e.g., chloroquine) and triplicate measurements .
- Crystallographic analysis : Use X-ray diffraction to visualize drug-heme complex formation, confirming stacking efficiency .
Methodological Guidelines
- Clinical trials : Follow CONSORT reporting standards, with pre-registered protocols (ClinicalTrials.gov ) and blinded outcome assessments .
- Preclinical studies : Adhere to ARRIVE guidelines for animal research, detailing sample size justification and randomization .
- Data interpretation : Use mixed-effects models to account for inter-study variability in meta-analyses .
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